molecular formula C21H18N2OS B12160270 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone

Cat. No.: B12160270
M. Wt: 346.4 g/mol
InChI Key: YNTJEDLJRKCOTJ-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group and a quinoline ring connected via a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the indole and quinoline derivatives through a sulfanyl linkage. This can be achieved using thiol reagents and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or quinoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole and quinoline compounds.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone would depend on its specific interactions with biological targets. Generally, indole and quinoline derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The sulfanyl linkage may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-1H-indol-3-yl)-2-[(4-chloroquinolin-2-yl)sulfanyl]ethanone: Similar structure with a chloro group instead of a methyl group on the quinoline ring.

    1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)oxy]ethanone: Similar structure with an oxygen linkage instead of a sulfanyl linkage.

Uniqueness

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone is unique due to its specific combination of indole and quinoline rings connected via a sulfanyl group. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone

InChI

InChI=1S/C21H18N2OS/c1-13-11-20(23-17-9-5-3-7-15(13)17)25-12-19(24)21-14(2)22-18-10-6-4-8-16(18)21/h3-11,22H,12H2,1-2H3

InChI Key

YNTJEDLJRKCOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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